Cas no 922570-17-0 (1-phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}urea)

1-Phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}urea is a synthetic organic compound featuring a urea core linked to a 1,3,4-thiadiazole ring substituted with a phenylethylthio moiety. This structure confers potential biological activity, particularly in medicinal chemistry applications, where urea derivatives are known for their inhibitory properties. The thiadiazole ring enhances stability and binding affinity, while the phenyl and phenylethyl groups may contribute to lipophilicity and target interaction. The compound is of interest in pharmaceutical research for its possible role as a kinase or enzyme inhibitor. Its well-defined synthetic pathway allows for precise modifications to optimize efficacy and selectivity in drug development.
1-phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}urea structure
922570-17-0 structure
Product name:1-phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}urea
CAS No:922570-17-0
MF:C17H16N4OS2
MW:356.465140342712
CID:5497788

1-phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}urea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-phenyl-N'-[5-[(2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl]-
    • 1-phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}urea
    • Inchi: 1S/C17H16N4OS2/c22-15(18-14-9-5-2-6-10-14)19-16-20-21-17(24-16)23-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,18,19,20,22)
    • InChI Key: QSDIGABVMNDGMX-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC=C1)C(NC1=NN=C(SCCC2=CC=CC=C2)S1)=O

1-phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2680-1053-25mg
1-phenyl-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
922570-17-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2680-1053-20mg
1-phenyl-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
922570-17-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2680-1053-10μmol
1-phenyl-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
922570-17-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2680-1053-3mg
1-phenyl-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
922570-17-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2680-1053-15mg
1-phenyl-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
922570-17-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2680-1053-1mg
1-phenyl-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
922570-17-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2680-1053-2μmol
1-phenyl-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
922570-17-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2680-1053-4mg
1-phenyl-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
922570-17-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2680-1053-5mg
1-phenyl-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
922570-17-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2680-1053-50mg
1-phenyl-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
922570-17-0 90%+
50mg
$160.0 2023-05-16

1-phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}urea Related Literature

Additional information on 1-phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}urea

1-Phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}Urea: A Comprehensive Overview

The compound with CAS No. 922570-17-0, commonly referred to as 1-phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}urea, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. Recent studies have highlighted its promising properties in areas such as antimicrobial activity, anti-inflammatory effects, and anticancer potential.

The molecular structure of 1-phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}urea is characterized by a urea moiety attached to a phenyl group and a thiadiazole ring substituted with a sulfanyl group. The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key structural feature that contributes to the compound's bioactivity. The presence of the phenyl group and the sulfanyl substituent further enhances its chemical versatility and biological interactions.

Recent research has focused on the synthesis and characterization of this compound, employing advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure. These studies have also explored its physicochemical properties, including solubility, stability, and reactivity under various conditions. Understanding these properties is crucial for its potential application in drug development.

In terms of biological activity, 1-phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}urea has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. This makes it a promising candidate for the development of new antimicrobial agents, particularly in light of the growing threat of antibiotic resistance. Additionally, studies have shown that this compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

The anticancer potential of this compound has also been explored in recent studies. Research indicates that it may induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxicity that is highly desirable in anticancer therapies. Furthermore, its ability to inhibit key enzymes involved in cancer progression highlights its potential as a targeted therapeutic agent.

Another area of interest is the compound's role in modulating cellular signaling pathways. Studies have shown that it can interact with various receptors and signaling molecules, potentially influencing processes such as cell proliferation, differentiation, and survival. This opens up new avenues for exploring its therapeutic applications in diseases beyond cancer and inflammation.

In terms of synthesis, researchers have developed efficient methods to synthesize 1-phenyl-3-{5-(2-ph

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